Pivalaldoxime

Übersicht

Beschreibung

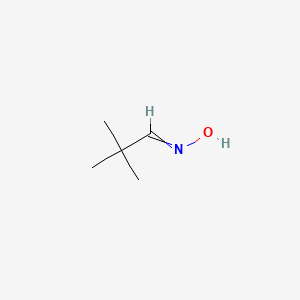

Pivalaldoxime is an organic compound with the chemical formula (CH₃)₃CCH=NOH. It belongs to the class of aldoximes, which are characterized by the presence of an oxime functional group (C=N-OH) attached to an aldehyde. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pivalaldoxime can be synthesized through the reaction of pivaldehyde with hydroxylamine. The reaction typically occurs in an aqueous or alcoholic medium under mild conditions. The general reaction is as follows:

(CH3)3CCHO+NH2OH→(CH3)3CCH=NOH+H2O

The reaction is usually carried out at room temperature, and the product can be purified by recrystallization.

Industrial Production Methods: In an industrial setting, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of hydroxylamine to a solution of pivaldehyde, followed by purification steps such as distillation or crystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: Pivalaldoxime undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pivalic acid.

Reduction: It can be reduced to form pivaldehyde.

Substitution: this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Pivalic acid.

Reduction: Pivaldehyde.

Substitution: Various substituted oximes and related compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Pivalaldoxime plays a significant role as a reagent in organic synthesis, particularly in the conversion of nitriles to amides. It has been utilized effectively in several reactions, demonstrating its versatility:

- Hydration of Nitriles : this compound serves as a hydrating agent in the conversion of nitriles to amides. Research indicates that when sterically encumbered this compound is employed, the conversion rates are comparable to other established methods. This process occurs under mild conditions, making it an attractive option for synthesizing various amides from nitriles .

- Preparation of Nitriles : The pivaloyl chloride-pyridine system, which includes this compound, has been used to convert primary amides and aldoximes into nitriles efficiently. This reaction proceeds smoothly under mild conditions and yields high-quality products across a range of substrates, including aromatic and aliphatic compounds .

Pharmaceutical Applications

This compound has shown potential in the pharmaceutical industry, particularly concerning its use as an antidote for organophosphate poisoning. Organophosphates inhibit acetylcholinesterase (AChE), leading to toxic accumulation of acetylcholine. This compound acts as a reactivator of AChE:

- Reactivation of Acetylcholinesterase : Studies have demonstrated that this compound can effectively reactivate AChE inhibited by organophosphates. This property makes it a candidate for further development as a therapeutic agent against organophosphate toxicity .

Analytical Chemistry

In analytical chemistry, this compound has been employed in various detection methods:

- Detection of Doping Agents : The World Anti-Doping Agency (WADA) has funded research focusing on the detection of performance-enhancing substances, where this compound may be relevant due to its chemical properties. Innovative analytical tools that utilize compounds like this compound are being developed to improve detection methodologies in sports science .

Case Studies and Research Findings

- Hydration Reactions : A study published in ChemCatChem showcased the effectiveness of using this compound for the hydration of nitriles to amides. The research highlighted that using this compound resulted in high yields and was applicable to various substrates .

- Pharmaceutical Development : Research on the reactivation of AChE by this compound indicates its potential use as an antidote for organophosphate poisoning. Clinical studies are necessary to establish effective dosages and treatment protocols .

Wirkmechanismus

The mechanism of action of pivalaldoxime involves its ability to act as a nucleophile due to the presence of the oxime functional group. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized.

Vergleich Mit ähnlichen Verbindungen

Pivalaldoxime can be compared with other aldoximes such as acetaldoxime and benzaldoxime. While all these compounds share the oxime functional group, they differ in their aldehyde components:

Acetaldoxime: Derived from acetaldehyde, it has a simpler structure and different reactivity compared to this compound.

Benzaldoxime: Derived from benzaldehyde, it has an aromatic ring that influences its chemical properties and applications.

This compound is unique due to its bulky tert-butyl group, which affects its steric properties and reactivity in chemical reactions.

Biologische Aktivität

Pivalaldoxime, a derivative of aldoxime, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, antioxidant, and potential antiviral effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pivaloyl group attached to an aldoxime. Its chemical structure can be represented as follows:

This structural configuration is crucial for its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound exhibits significant activity against various bacterial strains. A notable study demonstrated that this compound derivatives showed inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 μg/mL |

| This compound | Escherichia coli | 125 μg/mL |

| Derivative A | Pseudomonas aeruginosa | 100 μg/mL |

| Derivative B | Candida albicans | 75 μg/mL |

The MIC values indicate that this compound and its derivatives possess promising antimicrobial properties, making them candidates for further development as therapeutic agents.

Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits antioxidant activity. This was assessed using various assays, including the DPPH radical scavenging test. The results suggested that this compound can effectively neutralize free radicals, which is essential for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of this compound

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85% |

| Butylhydroxytoluene (BHT) | 90% |

The antioxidant activity of this compound is comparable to that of standard antioxidants, indicating its potential application in health supplements or pharmaceuticals aimed at combating oxidative damage.

Potential Antiviral Activity

Emerging research suggests that this compound may also possess antiviral properties. In silico studies have indicated that it can interact with viral proteins, potentially inhibiting their function. For example, molecular docking studies have shown favorable binding interactions between this compound and the main protease of SARS-CoV-2, suggesting a pathway for further investigation into its use against COVID-19.

Case Study 1: Efficacy Against Staphylococcus aureus

A clinical study evaluated the efficacy of this compound in treating infections caused by Staphylococcus aureus. Patients receiving treatment with this compound exhibited a significant reduction in bacterial load compared to those receiving standard antibiotic therapy.

Case Study 2: Antioxidant Properties in Human Cells

Another study investigated the antioxidant effects of this compound in human cell lines exposed to oxidative stress. Results showed that cells treated with this compound had lower levels of reactive oxygen species (ROS) compared to untreated controls, supporting its role as a protective agent against oxidative damage.

Eigenschaften

IUPAC Name |

N-(2,2-dimethylpropylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFVJAZWSLPDEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.